![molecular formula C11H14O6 B584337 3,4,5-Trimethoxyphenylglyoxal hydrate CAS No. 150114-69-5](/img/structure/B584337.png)
3,4,5-Trimethoxyphenylglyoxal hydrate
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Overview
Description
3,4,5-Trimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C11H14O6 . It has a molecular weight of 242.23 g/mol . The IUPAC name for this compound is 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde hydrate .
Molecular Structure Analysis
The InChI code for 3,4,5-Trimethoxyphenylglyoxal hydrate is 1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 . The SMILES representation is COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,5-Trimethoxyphenylglyoxal hydrate include a melting point of 128-131°C and a boiling point of 135-140 °C (at 0.4 Torr). It has a density of 1.178±0.06 g/cm3 .Scientific Research Applications
Molecular Dynamics and Hydration Studies : The hydration dynamics of various zwitterionic analogues, including trimethylglycine, were studied through molecular dynamics simulations. This research has implications for protein stability and nonfouling interfaces (White & Jiang, 2011).
Polymer Chemistry and Water Uptake : Research on polythiophene derivatives with ethylene glycol-based side chains highlighted the importance of polymer crystallinity in water uptake and organic electrochemical transistors performance (Flagg et al., 2019).
Corrosion Inhibition : A study on spirocyclopropane derivatives, including 3-MPOD, demonstrated effective inhibition of mild steel corrosion in acidic solutions (Chafiq et al., 2020).
Organic Synthesis Techniques : Research into the synthesis of 3,4,5-Trimethoxyphenyllithium, a substructure in natural products, has shown effective methods for incorporation via carbon-carbon bond formation (Hoye & Kaese, 1982).
Bioactivity Investigations : Studies have been conducted on various compounds containing the 3,4,5-trimethoxyphenyl moiety, investigating their antimicrobial, antiproliferative, and anticonvulsant activities. This includes research on pyrazole derivatives and other organic compounds (Mohamed et al., 2006), (Jin et al., 2006).
Antioxidant Properties : Research on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety has explored their antioxidant activities and their correlation with structural aspects (Kareem et al., 2016).
Lipid Bilayer Studies : The hydration and fluidity of lipid bilayers in different phases were analyzed using probes, revealing insights into the biophysical properties of these bilayers (M'Baye et al., 2008).
Mercuriation Processes : The mercuriation of 3,4,5-trimethoxybenzoic acid and synthesis of derivatives were investigated, providing insights into organometallic chemistry and molecular structure (Vicente et al., 1992).
Cholinesterase Inhibitory Activity : A study on 3,4,5-trimethoxycinnamates examined their ability to inhibit acetylcholinesterase and butyrylcholinesterase, highlighting their potential in medicinal chemistry (Kos et al., 2021).
Tubulin Polymerization Inhibition : Arylthioindoles with a 3,4,5-trimethoxyphenyl moiety were found to be potent tubulin polymerization inhibitors and effective against cancer cell growth (De Martino et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action:
- 3,4,5-Trimethoxyphenylglyoxal hydrate (CAS Number: 858255-78-4) primarily targets specific cellular components or proteins. Unfortunately, detailed information about its specific targets is not readily available in the literature .
Action Environment:
Its potential therapeutic applications and environmental impact remain intriguing areas for investigation . 🌟
properties
IUPAC Name |
2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXCGXWGPPAKFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662983 |
Source
|
Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphenylglyoxal hydrate | |
CAS RN |
150114-69-5 |
Source
|
Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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